molecular formula C8H13NO2 B2410854 Methyl 2-cyano-2-ethylbutanoate CAS No. 53692-88-9

Methyl 2-cyano-2-ethylbutanoate

Cat. No.: B2410854
CAS No.: 53692-88-9
M. Wt: 155.197
InChI Key: TUBVFZQQDWUXFI-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-ethylbutanoate is a chemical compound with the molecular formula C8H13NO2 . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of esters like this compound can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbon backbone with a cyano group (-CN) and an ester group (-COOCH3). The molecular weight of this compound is 155.2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Psychotropic Compounds : Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a compound related to Methyl 2-cyano-2-ethylbutanoate, has been synthesized for the study of its psychotropic activity. This synthesis involved a reaction with a Grignard reagent, producing diastereoisomeric forms important for the creation of benzo[h]quinazolines, a class of compounds with potential pharmacological activities (Grigoryan et al., 2011).

  • Aroma Compound Studies in Fruits : this compound is closely related to 2-methylbutanoate esters, which are key contributors to fruit aromas. Research has investigated the biosynthetic pathways of these esters in apples, indicating their significance in fruit flavor profiles (Rowan et al., 1996).

  • Combustion and Fuel Research : Studies on methylbutanol, which shares a similar structure to this compound, have provided insights into its use as an alternative fuel. This includes detailed analysis of its combustion characteristics, offering potential applications in biofuel technologies (Park et al., 2015).

Chemical Analysis and Sensory Evaluation

  • Study of Wine Aroma : Compounds structurally related to this compound, such as ethyl 2-methylbutanoate, have been studied for their impact on the aroma of wine. This research provides insights into the sensory characteristics and concentration levels of these compounds in different wine types (Lytra et al., 2014).

Renewable Chemicals and Fuels

  • Biofuel Production : Research on isobutanol dehydration, closely related to this compound, explores its conversion to isobutylene, a valuable platform molecule for synthesizing renewable chemicals and fuels (Taylor et al., 2010).

Properties

IUPAC Name

methyl 2-cyano-2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-4-8(5-2,6-9)7(10)11-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBVFZQQDWUXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methylcyanoacetate (Aldrich; 20 g, 0.201 mol) was dissolved in THF (250 mL), to this was added DBU (75 mL, 0.505 mol) and ethyl bromide (40 mL, 0.606 mol). The reaction was stirred at 50° C. for 2 hours before being cooled and quenched with sat NH4Cl(aq). The organic layer was separated and the remaining aqueous was extracted with diethyl ether (2×100 mL), dried and solvent removed in vacuo to yield yellow oil. Purification was achieved via distillation at 70° C. at 0.5 mbar to afford methyl2-cyano-2-ethyl-butanoate as a clear oil (20 g, 0.129 mol) which was reduced with hydrogen under pressure using Raney nickel catalyst (2 g). The reaction mixture was filtered and solvent evaporated to the title compound as a slightly dark oil. (16 g, 50%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two

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